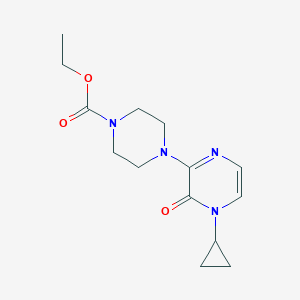
4-(1H-imidazol-1-yl)-6-methyl-2-phenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-imidazol-1-yl)-6-methyl-2-phenylpyrimidine is a heterocyclic compound that features both imidazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-imidazol-1-yl)-6-methyl-2-phenylpyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(1H-imidazol-1-yl)benzaldehyde with 4-methylacetophenone in the presence of a base such as sodium hydroxide in methanol . The resulting intermediate is then cyclized with guanidine hydrochloride to form the desired pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Solvent selection, reaction temperature, and purification techniques are critical factors in scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(1H-imidazol-1-yl)-6-methyl-2-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-(1H-imidazol-1-yl)-6-methyl-2-phenylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 4-(1H-imidazol-1-yl)-6-methyl-2-phenylpyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or interfere with cellular pathways by interacting with receptors . The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
4-(1H-imidazol-1-yl)phenol: Another imidazole derivative with similar structural features.
4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines: Compounds with similar pyrimidine and imidazole rings but different substituents.
Uniqueness
4-(1H-imidazol-1-yl)-6-methyl-2-phenylpyrimidine is unique due to its specific combination of imidazole and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H12N4 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
4-imidazol-1-yl-6-methyl-2-phenylpyrimidine |
InChI |
InChI=1S/C14H12N4/c1-11-9-13(18-8-7-15-10-18)17-14(16-11)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
VFXPQGWEVGBQMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2)N3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-fluorobenzoyl)-4-[(1H-imidazol-1-yl)methyl]piperidine hydrochloride](/img/structure/B12243241.png)
![9-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9H-purine](/img/structure/B12243244.png)
![2-(3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12243251.png)
![5-{[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-3-methyl-1,2,4-oxadiazole](/img/structure/B12243261.png)
![3-{[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B12243274.png)
![N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B12243280.png)
![4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidine](/img/structure/B12243282.png)
![N,N-diethyl-4-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzene-1-sulfonamide](/img/structure/B12243285.png)

![2-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzoxazole](/img/structure/B12243297.png)
![4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-pyrazole-3-carbonyl)piperidine](/img/structure/B12243299.png)

![ethyl 4-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine-1-carboxylate](/img/structure/B12243320.png)
![6-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B12243327.png)
